molecular formula C4H10O4S<br>(C2H5)2SO4<br>C4H10O4S B166044 Diethyl sulfate CAS No. 64-67-5

Diethyl sulfate

Cat. No.: B166044
CAS No.: 64-67-5
M. Wt: 154.19 g/mol
InChI Key: DENRZWYUOJLTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl sulfate is an organosulfur compound with the chemical formula (C₂H₅)₂SO₄. It is a colorless, oily liquid with a faint peppermint odor. This compound is toxic, combustible, and likely carcinogenic. This compound is primarily used as an ethylating agent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Diethyl sulfate is a diester of sulfuric acid . It is used as an ethylating agent to prepare ethyl ethers, ethyl amines, ammonium salts, and ethyl thioethers . It interacts with these biomolecules through alkylation, a process that involves the transfer of an alkyl group from the this compound to the biomolecule .

Cellular Effects

This compound has been shown to inhibit cell proliferation and induce significant apoptosis in human bronchial epithelial 16HBE cells . It influences cell function by increasing the levels of Bax and cleavage fragment caspase-3, and decreasing the levels of Bcl-2 and full-length procaspase-3 .

Molecular Mechanism

This compound exerts its effects at the molecular level through alkylation . This process involves the transfer of an alkyl group from the this compound to a biomolecule, which can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner . Over time, it can lead to cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause the development of neurinomas in rats when administered at doses of 85 mg/kg . This suggests that the effects of this compound can vary with different dosages and can lead to toxic or adverse effects at high doses .

Metabolic Pathways

This suggests that it may be involved in metabolic pathways related to sulfur metabolism .

Transport and Distribution

Given its role as an ethylating agent, it is likely that it interacts with various biomolecules and may be distributed throughout the cell as a result .

Subcellular Localization

Given its role as an ethylating agent, it is likely that it interacts with various biomolecules throughout the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl sulfate cannot be efficiently prepared using the same method as dimethyl sulfate due to excessive oxidation of the ethyl groups when reacting oleum with diethyl ether. Instead, it is synthesized in two steps starting from chlorosulfuric acid:

  • Chlorosulfuric acid reacts with ethanol to form ethyl sulfate and hydrochloric acid:

    ClSO3H+C2H5OHC2H5OSO3H+HCl\text{ClSO}_3\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{H} + \text{HCl} ClSO3​H+C2​H5​OH→C2​H5​OSO3​H+HCl

  • The resulting ethyl sulfate is then heated with sodium sulfate, leading to a redistribution reaction:

    2C2H5OSO3H+Na2SO4(C2H5O)2SO2+2NaHSO42 \text{C}_2\text{H}_5\text{OSO}_3\text{H} + \text{Na}_2\text{SO}_4 \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{SO}_2 + 2 \text{NaHSO}_4 2C2​H5​OSO3​H+Na2​SO4​→(C2​H5​O)2​SO2​+2NaHSO4​

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale, ensuring proper handling and safety measures due to its toxic and carcinogenic nature .

Chemical Reactions Analysis

Types of Reactions: Diethyl sulfate undergoes various types of reactions, including:

    Substitution Reactions: It is commonly used as an ethylating agent to prepare ethyl ethers, ethyl amines, and ethyl thioethers.

    Hydrolysis: this compound hydrolyzes readily, forming ethanol and ethyl sulfate, and eventually sulfuric acid with excess water.

Common Reagents and Conditions:

    Nucleophiles: this compound reacts with inorganic nucleophiles such as potassium iodide to form ethyl iodide.

    Bases: It reacts with sodium phenoxide to form ethyl phenyl ether.

Major Products:

Scientific Research Applications

Diethyl sulfate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as an ethylating agent in the synthesis of various organic compounds, including biologically active molecules such as bispyrazole, pyrazolopyrimidine, and pyridine derivatives.

    Biology: It is employed in mutagenesis studies to induce mutations in microorganisms and plants.

    Medicine: this compound is used in the synthesis of pharmaceutical intermediates.

    Industry: It is utilized in the production of dyes, pigments, carbonless paper, and textiles.

Comparison with Similar Compounds

    Dimethyl sulfate: Another alkylating agent with similar properties but uses methyl groups instead of ethyl groups.

    Diethyl sulfite: A related compound with a different oxidation state of sulfur.

Comparison:

This compound’s unique properties and reactivity make it a valuable compound in various scientific and industrial applications, despite its hazardous nature.

Properties

IUPAC Name

diethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENRZWYUOJLTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S, Array
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024045
Record name Ethyl sulfate (Et2SO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethyl sulfate appears as a clear colorless liquid with a peppermint odor. Burns, though may be difficult to ignite. Corrosive to metals and tissue. It is a potent alkylating agent. Flash point is 104 °C (219 °F) [Aldrich MSDS]., Liquid, Colorless liquid with an odor of peppermint; darkens with age; [Merck Index] Colorless oily liquid; [MSDSonline], OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR.
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfuric acid, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4852
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

409 °F at 760 mmHg (USCG, 1999), 209.5 °C with decomposition
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

220 °F (USCG, 1999), 104 °C, 220 °F (CLOSED CUP), 104 °C c.c.
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4852
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Miscible in alcohol and ether., In water, 7,000 mg/l @ 20 °C, Solubility in water: reaction
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.1803 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.172 g/cu cm @ 25 °C, Relative density (water = 1): 1.2
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

5.31 (Air= 1), Relative vapor density (air = 1): 5.3
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.21 [mmHg], Vapor pressure: 1 mm Hg @ 47 °C, 0.212 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20
Record name Diethyl sulfate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4852
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Colorless, oily liquid ... darkens with age

CAS No.

64-67-5
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diethyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylsulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56380
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid, diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl sulfate (Et2SO4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1024045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.536
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0FO4VFA7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-12 °F (USCG, 1999), -25 °C
Record name DIETHYL SULFATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3212
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIETHYLSULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1636
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYL SULFATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0570
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

Reaction Scheme A above begins with the triflate of a carboxyl-protected D-αhydroxycarboxylic acid derivative, e.g., lactic acid benzyl ester. By reacting this triflate with α-ethyl-γ-anilido-L-glutamate (prepared, for example, by reacting an amino-protected L-glutamic acid, such as Nα -Cbo-L-glutamic acid, with diethyl sulfate in triethylamine and dichloromethane at room temperature for about three days to give Nα -Cbo-α-ethyl-L-glutamate, forming the dicyclohexylamine salt of the thus-obtained glutamate by reaction with dicyclohexylamine in ethyl acetate at room temperature overnight, acidifying a suspension of the dicyclohexylamine salt and then reacting the isolated free acid with dicyclohexylcarbodiimide and aniline in dichloromethane, first in a dry ice/ice/acetone bath for one hour, and then at room temperature overnight), Nα -[1(L)-carbethoxy-3-carboxanilidopropyl]-L alanine benzyl ester is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
α-ethyl-γ-anilido-L-glutamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl sulfate
Reactant of Route 2
Diethyl sulfate
Reactant of Route 3
Reactant of Route 3
Diethyl sulfate
Reactant of Route 4
Diethyl sulfate
Reactant of Route 5
Reactant of Route 5
Diethyl sulfate
Reactant of Route 6
Diethyl sulfate
Customer
Q & A

Q1: How does diethyl sulfate interact with biological molecules like RNA and DNA?

A1: this compound is an alkylating agent. [, , ] It primarily targets the nitrogenous bases in RNA and DNA, forming ethyl adducts. [, , ] The most common sites of ethylation are the N-7 position of guanine and, to a lesser extent, the N-3 position of adenine. [, ] This alkylation can disrupt base pairing and interfere with essential cellular processes like replication and transcription. []

Q2: Does this compound preferentially target specific sites on RNA and DNA?

A2: While this compound primarily targets the N-7 position of guanine, its site specificity differs from other ethylating agents. [, , ] For instance, ethyl methanesulfonate exhibits higher specificity for the N-7 guanine, while ethylnitrosourea predominantly alkylates the O-6 position of guanine and forms phosphotriesters. [, , ]

Q3: What are the downstream effects of this compound-induced alkylation?

A3: Alkylation by this compound can have several downstream effects, including: [, , ]

  • DNA damage: The formation of ethyl adducts can distort the DNA double helix structure, leading to mutations and potentially contributing to carcinogenesis. [, ]
  • RNA instability: Alkylation can destabilize RNA molecules, making them susceptible to degradation. [, ] This disruption of RNA integrity can interfere with protein synthesis. []
  • Loss of biological activity: In the case of viral RNA, like Tobacco Mosaic Virus RNA, alkylation can lead to a loss of infectivity. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H10O4S, and its molecular weight is 154.18 g/mol.

Q5: Is this compound typically used as a catalyst, or does it have other primary applications?

A6: While this compound can facilitate certain chemical reactions, it is not typically employed as a catalyst. [, ] Its primary application stems from its alkylating properties, making it valuable for introducing ethyl groups into diverse organic compounds. []

A5: The provided research papers do not contain sufficient information on the computational chemistry and modeling of this compound.

Q6: How do structural differences between various ethylating agents, including this compound, affect their mutagenic potential?

A7: Studies reveal a correlation between the structure of ethylating agents and their mutagenic effects. [, ] For example, while this compound primarily targets nitrogen atoms in DNA bases, ethylnitrosourea shows a higher affinity for oxygen atoms, leading to increased phosphotriester formation and a different mutagenic profile. [, ]

A6: The provided research papers primarily focus on the chemical and toxicological aspects of this compound, and therefore, do not contain detailed information on its PK/PD properties.

Q7: Has this compound been investigated for therapeutic applications in any in vitro or in vivo studies?

A10: The provided research papers do not suggest any therapeutic applications for this compound. On the contrary, they highlight its potential as a mutagen and carcinogen. [, , ]

A7: The provided research papers do not provide sufficient information on the resistance and cross-resistance mechanisms related to this compound.

Q8: What are the known toxicological concerns associated with this compound exposure?

A12: this compound is categorized as a carcinogen based on animal studies showing tumor development at various sites after different exposure routes. [, ] For instance, oral administration in rats led to forestomach tumors, while prenatal exposure caused nervous system cancer. [] Occupational exposure has been linked to an increased risk of upper respiratory cancer. [, ]

A8: Drug delivery and targeting strategies are not discussed in the context of this compound in the provided research papers.

A8: The provided research papers do not discuss the use of biomarkers in the context of this compound exposure or effects.

Q9: What analytical techniques are commonly employed for the detection and quantification of this compound?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound. [, , ] This approach offers high sensitivity and selectivity for detecting and quantifying trace amounts of this compound in various matrices, including pharmaceutical products. [, , ]

Q10: Are there any specific challenges in analyzing this compound, and how are they addressed?

A14: The inherent instability of this compound poses a challenge for its direct analysis. [] To overcome this, a common approach involves derivatization with pentafluorobenzenethiol (PFBT). [] This process converts this compound into more stable and volatile derivatives amenable to GC-MS analysis, thereby enhancing detection sensitivity and specificity. []

Q11: How is ion chromatography employed in the analysis of this compound?

A15: Ion chromatography, coupled with a conductivity detector, provides an alternative method for the simultaneous determination of this compound and other alkylating agents, such as dimethyl sulfate, in pharmaceutical substances like Metoprolol tartrate. [] This method offers advantages in terms of simplicity and sensitivity for routine analysis. []

Q12: What is the atmospheric fate of this compound?

A16: Research suggests that the atmospheric degradation of this compound is primarily governed by its reaction with water vapor, while its homogeneous gas-phase reactions with ozone, ammonia, and other common atmospheric components are relatively slow. [] This finding indicates that the atmospheric lifetime of this compound is relatively short. []

A12: The provided research papers do not provide specific information on the dissolution and solubility of this compound in various media.

Q13: What are the key parameters considered during the validation of analytical methods for this compound?

A17: Method validation for this compound analysis typically encompasses crucial parameters such as linearity, accuracy, precision, specificity, sensitivity (LOD and LOQ), solution stability, and recovery. [, , ] Adhering to established guidelines, such as those outlined by the International Council for Harmonisation (ICH), ensures the reliability and robustness of the analytical data. []

A19: While the research papers do not explicitly detail quality control and assurance measures for this compound, they highlight its classification as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing. [, ] This classification necessitates a stringent control strategy during process development and potentially throughout manufacturing and storage to mitigate risks associated with its presence in pharmaceutical products. []

A13: The provided research papers do not provide information regarding the immunogenicity and immunological responses associated with this compound.

A13: The provided research papers do not offer insights into the interactions of this compound with drug transporters.

A13: The research papers primarily focus on the chemical and toxicological aspects of this compound. Therefore, specific details regarding its potential to induce or inhibit drug-metabolizing enzymes are not provided.

Q14: Are there alternative alkylating agents to this compound, and what are their advantages and disadvantages?

A18: Several alternative alkylating agents exist, each with its own reactivity and selectivity profile. [, , ] Some common alternatives include:

  • Dimethyl sulfate: Similar reactivity to this compound but introduces a methyl group instead of an ethyl group. []
  • Ethyl methanesulfonate: Exhibits higher specificity for the N-7 position of guanine compared to this compound. []
  • Ethylnitrosourea: Predominantly alkylates the O-6 position of guanine and forms more phosphotriesters, leading to a different mutagenic profile than this compound. [, ]

A26: The research papers highlight the importance of advanced analytical techniques like GC-MS and ion chromatography in this compound research. [, , ] These tools, along with established guidelines for method validation, contribute to generating reliable and robust data. [, , ]

A14: The provided research papers do not delve into the historical context and milestones associated with this compound.

Q15: What are some examples of cross-disciplinary research involving this compound?

A19: Research on this compound spans multiple disciplines, including: [, , , , ]

  • Chemistry: Synthesis of various compounds, such as pharmaceuticals and polymers, utilizing its alkylating properties. [, ]
  • Toxicology: Investigating its carcinogenic and mutagenic potential, along with its effects on different organisms. [, ]
  • Environmental science: Studying its atmospheric chemistry and fate to assess its potential environmental impact. []
  • Pharmaceutical science: Developing and validating analytical methods for its detection and quantification in drug substances. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.